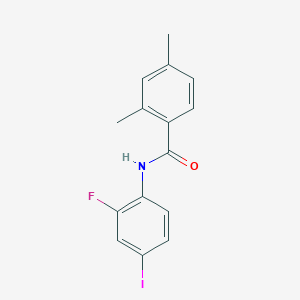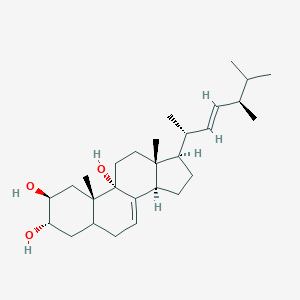![molecular formula C21H24FN3O2 B238109 3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as FIPI, is a small molecule inhibitor that has shown promising results in scientific research applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in several cellular processes.
Mécanisme D'action
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide inhibits PLD activity by binding to the enzyme's catalytic site, thereby preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This inhibition results in the disruption of several cellular processes that rely on PLD activity, including membrane trafficking and signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. Inhibition of PLD activity by this compound results in the suppression of cell proliferation, migration, and invasion in cancer cells. This compound has also been shown to reduce inflammation by inhibiting PLD activity in immune cells. In addition, this compound has been investigated for its neuroprotective effects in neurodegenerative disease models.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and specificity for PLD inhibition. This compound is also cell-permeable, allowing for easy delivery to target cells. However, this compound has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
For 3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide research include investigating its efficacy in combination with other drugs, optimizing its pharmacokinetic properties, and developing more potent and specific PLD inhibitors. This compound's potential for clinical use in various diseases also warrants further investigation.
Méthodes De Synthèse
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is synthesized through a multi-step process starting from 3-fluorobenzoic acid. The first step involves the conversion of 3-fluorobenzoic acid to 3-fluorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 4-(4-isobutyryl-1-piperazinyl)aniline in the presence of triethylamine to obtain the intermediate product. Finally, the intermediate product is treated with benzoyl chloride to yield this compound.
Applications De Recherche Scientifique
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been extensively studied in scientific research applications due to its potent inhibitory activity against PLD. PLD is involved in several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. Dysregulation of PLD has been linked to several diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in inhibiting PLD activity and has been investigated for its therapeutic potential in various disease models.
Propriétés
Formule moléculaire |
C21H24FN3O2 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
3-fluoro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C21H24FN3O2/c1-15(2)21(27)25-12-10-24(11-13-25)19-8-6-18(7-9-19)23-20(26)16-4-3-5-17(22)14-16/h3-9,14-15H,10-13H2,1-2H3,(H,23,26) |
Clé InChI |
MFJXDTHUFGABAL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
SMILES canonique |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)



![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)






